molecular formula C5H6O4 B14471921 2-Oxopropyl oxoacetate CAS No. 69077-86-7

2-Oxopropyl oxoacetate

Cat. No.: B14471921
CAS No.: 69077-86-7
M. Wt: 130.10 g/mol
InChI Key: IOOQOJULHSGTSE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopropyl oxoacetate can be synthesized through several methods. One common approach involves the esterification of pyruvic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

CH3COCOOH+(CH3CO)2OCH3COCOOCH3+CH3COOH\text{CH}_3\text{COCOOH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{COCOOCH}_3 + \text{CH}_3\text{COOH} CH3​COCOOH+(CH3​CO)2​O→CH3​COCOOCH3​+CH3​COOH

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification process, where pyruvic acid and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropyl oxoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

    Reduction: Reduction of the keto group can yield 2-hydroxypropyl oxoacetate.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Acetic acid and carbon dioxide.

    Reduction: 2-Hydroxypropyl oxoacetate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Oxopropyl oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving keto and ester groups.

    Medicine: Research is ongoing to explore its potential as a prodrug, where it can be converted into active pharmaceutical ingredients in the body.

    Industry: It is used in the production of fragrances and flavorings due to its ability to release volatile compounds upon decomposition.

Mechanism of Action

The mechanism of action of 2-oxopropyl oxoacetate involves its reactivity with nucleophiles and electrophiles. The keto group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution. These reactions are facilitated by the presence of catalysts or specific enzymes in biological systems.

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as esterases and dehydrogenases, leading to its conversion into other metabolites. These interactions are crucial for its potential use as a prodrug.

Comparison with Similar Compounds

    2-Oxopropyl acetate: Similar in structure but lacks the additional keto group.

    Ethyl oxoacetate: Contains an ethyl group instead of a propyl group.

    Methyl oxoacetate: Contains a methyl group instead of a propyl group.

Uniqueness: 2-Oxopropyl oxoacetate is unique due to the presence of both keto and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

69077-86-7

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

2-oxopropyl 2-oxoacetate

InChI

InChI=1S/C5H6O4/c1-4(7)3-9-5(8)2-6/h2H,3H2,1H3

InChI Key

IOOQOJULHSGTSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC(=O)C=O

Origin of Product

United States

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